2-(3,4-Difluorophenyl)acetimidamide hydrochloride
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Overview
Description
2-(3,4-Difluorophenyl)acetimidamide hydrochloride is a chemical compound with the molecular formula C8H9ClF2N2. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)acetimidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an imine intermediate by reacting with an amine under acidic conditions.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Formation of Acetimidamide: The amine is reacted with an acylating agent to form the acetimidamide.
Hydrochloride Formation: Finally, the acetimidamide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)acetimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(3,4-Difluorophenyl)acetimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological activity.
Medicine: It may be explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)acetimidamide hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)acetimidamide hydrochloride
- 2-(3,4-Dimethylphenyl)acetimidamide hydrochloride
- 2-(3,4-Difluorophenyl)acetamide
Uniqueness
2-(3,4-Difluorophenyl)acetimidamide hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2.ClH/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOUMKGLHCPTGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=N)N)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677416 |
Source
|
Record name | (3,4-Difluorophenyl)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-11-5 |
Source
|
Record name | (3,4-Difluorophenyl)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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